5-Chloro-7-methylbenzofuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
5-chloro-7-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13) |
InChI Key |
FMUVCOXMPWTWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Chlorination and Perkin Rearrangement
This method adapts microwave-enhanced regioselective halogenation, inspired by protocols for analogous benzofuran derivatives.
- Step 1 : Begin with 7-methylcoumarin-3-carboxylic acid. Protect the carboxylic acid as a methyl ester to avoid side reactions.
- Step 2 : Perform microwave-assisted chlorination at position 5 using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 30 minutes (yield: 86–89%).
- Step 3 : Hydrolyze the ester under basic conditions (2M NaOH, reflux, 2h) to regenerate the carboxylic acid.
- Step 4 : Execute Perkin rearrangement by heating the chlorinated coumarin with potassium hydroxide in ethanol (3h reflux), yielding the benzofuran-3-carboxylic acid scaffold.
Key Advantage : Microwave conditions reduce reaction times from hours to minutes while maintaining high regioselectivity.
Direct Cyclization via Friedel-Crafts Acylation
A one-pot cyclization strategy avoids multi-step functionalization:
- Step 1 : React 4-chloro-2-methylphenol with methyl 3-oxopent-4-enoate in acetic anhydride at 120°C for 6h.
- Step 2 : Acidic workup (HCl, 1M) induces cyclodehydration, forming the benzofuran core.
- Step 3 : Saponify the methyl ester (LiOH, THF/H₂O, 12h) to afford the carboxylic acid (overall yield: 72%).
Limitation : Lower regiocontrol compared to halogenation-driven methods.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Regioselectivity |
|---|---|---|---|
| Microwave-Perkin Route | 85–89% | 4h | High |
| Friedel-Crafts Cyclization | 72% | 18h | Moderate |
Optimization Insights
- Microwave Assistance : Reduces chlorination time by 80% compared to conventional heating.
- Ester Protection : Mitigates decarboxylation during Perkin rearrangement, improving yields.
- Solvent Choice : DMF enhances NCS reactivity, while ethanol minimizes side reactions during rearrangement.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylbenzofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-7-methylbenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of microbial infections and cancer.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Carboxylic Acid Position : The target compound’s carboxylic acid at position 3 contrasts with analogs like the 2-carboxylic acid derivative , which may alter hydrogen-bonding patterns and solubility.
- Halogen Effects : Chlorine (electronegative, lipophilic) at position 5 is common, but bromine (larger, more polarizable) or fluorine (smaller, highly electronegative) substitutions could modulate bioactivity .
- Sulfinyl/Sulfanyl vs. Carboxylic Acid : Sulfinyl groups (e.g., SOCH₃) participate in weaker dipole interactions compared to carboxylic acids, which form strong hydrogen bonds, impacting crystal packing and solubility .
Pharmacological Implications
The carboxylic acid moiety may improve binding to enzymatic targets (e.g., kinases or proteases) via ionic interactions, whereas sulfinyl/sulfanyl groups are more suited to hydrophobic binding pockets .
Biological Activity
5-Chloro-7-methylbenzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, enzyme inhibition, and overall pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of chlorine and methyl groups on the benzofuran structure enhances its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit potent antiproliferative effects against various cancer cell lines.
Case Studies and Findings
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated the antiproliferative effects of several benzofuran derivatives against human breast cancer cell lines MCF-7 and MDA-MB-231. The compound this compound was shown to have an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
- In particular, the derivative demonstrated significant growth inhibition in MDA-MB-231 cells with an IC50 value of 2.52 ± 0.39 μM, comparable to Doxorubicin (IC50 = 2.36 ± 0.18 μM) .
-
Mechanism of Action :
- The compound was found to induce cell cycle arrest at the G2-M phase and promote apoptosis in treated cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells from 1.43% (control) to 25.53% (treated), indicating a substantial apoptotic effect .
- The apoptotic effects were further confirmed through annexin V/PI staining assays, showing increased percentages of early and late apoptotic cells upon treatment with the compound .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and tumorigenesis.
Inhibition Potency
- The compound was identified as a submicromolar inhibitor of human carbonic anhydrase IX (hCA IX) with a Ki value of 0.56 μM, indicating strong inhibitory potential . This inhibition is particularly relevant in cancer biology as hCA IX is often overexpressed in tumors.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.52 ± 0.39 | Induces apoptosis, G2-M phase arrest |
| Doxorubicin | MDA-MB-231 | 2.36 ± 0.18 | Chemotherapeutic agent |
| Benzofuran derivative (9e) | MDA-MB-231 | 2.52 ± 0.39 | Apoptosis induction |
| Benzofuran derivative (9b) | MCF-7 | >100 | Variable activity |
Additional Pharmacological Activities
Beyond anticancer properties, studies have indicated that benzofuran derivatives exhibit a range of other pharmacological activities including:
- Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antimicrobial properties, although specific data on this compound is limited .
- Hemolytic Activity : The hemolytic activity of related compounds has been evaluated, indicating varying degrees of cytotoxicity which could inform safety profiles for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
